molecular formula C11H10N2O2 B016379 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 91138-00-0

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B016379
CAS RN: 91138-00-0
M. Wt: 202.21 g/mol
InChI Key: USSMIQWDLWJQDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to produce 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate initially. Basic hydrolysis of this intermediate yields the target compound. This synthesis route demonstrates the compound's accessibility through relatively straightforward chemical reactions, enabling further exploration of its applications and properties (Viveka et al., 2016).

Molecular Structure Analysis

Characterization techniques such as 1H and 13C NMR spectroscopy, Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction have been employed to elucidate the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The compound crystallizes in the monoclinic system, highlighting its structural specificity. Theoretical studies using density functional theory (DFT) have corroborated the experimental data, offering insights into the electronic and geometric configuration of the molecule (Viveka et al., 2016).

Scientific Research Applications

  • Therapeutic Applications : A study highlighted the importance of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a biologically significant derivative with potential therapeutic applications (S. Viveka et al., 2016).

  • Pharmaceutical Applications : Research on the synthesis and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate suggests its utility in pharmaceuticals and nutraceuticals (S. Viveka et al., 2016).

  • Optical Limiting Materials : A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates shows potential applications in optical limiting for lasers (B. Chandrakantha et al., 2013).

  • Drug Discovery and AIDS Chemotherapy : The synthesis of pyrazole-based pyrimidine scaffolds presents potential for new drug discovery, particularly in AIDS chemotherapy (O. Ajani et al., 2019).

  • Antibacterial Activities : The synthesis of helical M(II) phenyl substituted pyrazole carboxylate complexes has shown promising antibacterial activities, with structures extending to 3-D supramolecular networks (H. Liu et al., 2014).

  • Anti-inflammatory, Analgesic, and Antipyretic Activities : Some 1-phenyl-1H-pyrazole derivatives demonstrate significant anti-inflammatory, analgesic, and antipyretic activities in animal models (G. Menozzi et al., 1990).

  • Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit moderate to excellent antifungal activity against various phytopathogenic fungi (Shijie Du et al., 2015).

  • Corrosion Inhibition : Pyrazol derivatives, specifically PZ-1, show effective corrosion inhibition for N80 steel in acidic environments, suggesting their use in industrial applications (Ambrish Singh et al., 2020).

  • Cancer Treatment : An Aurora kinase inhibitor, possibly including pyrazole derivatives, may be useful in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Safety And Hazards

The compound is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSMIQWDLWJQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238422
Record name 5-Methyl-1-phenylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

91138-00-0
Record name 5-Methyl-1-phenylpyrazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091138000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1-phenylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Viveka, G Vasantha, Dinesha, S Naveen… - Research on Chemical …, 2016 - Springer
… on the synthesis and discovery of pyrazole derivatives [6, 15, 25–27], herein we describe the synthesis and structural investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (…
Number of citations: 6 link.springer.com
K Shubakar, KB Umesha, N Srikantamurthy… - Bulgarian Chemical …, 2013 - bcc.bas.bg
2-Amino-5-phenyl-6H-[1, 3, 4]-thiadiazine (5a-c) condense with pyrazole-4-carboxylate (1a-e) using alcohol as a solvent to give 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-…
Number of citations: 6 www.bcc.bas.bg
JH Zhou, LW Zheng, MC Yan, MJ Shi, J Liu… - Journal of …, 2017 - hindawi.com
The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate has been determined by X-ray single crystal diffraction. The crystal of the title …
Number of citations: 2 www.hindawi.com
S Ningaiah, UK Bhadraiah, V Basavanna… - researchgate.net
A novel series of 1, 3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives were conveniently synthesized followed by coupling reaction to investigate their efficiency as α-…
Number of citations: 3 www.researchgate.net
X Qiu - 2013 - search.proquest.com
As a result of the evolution of antimicrobial resistant bacteria there is a pressing need for novel classes of antibiotics. This project aimed, in part, to design and synthesise a new family of …
Number of citations: 2 search.proquest.com
W Yang, Y Li, Y Ai, ON Obianom, D Guo… - Journal of medicinal …, 2019 - ACS Publications
Dysregulation of the Wnt/β-catenin signaling pathway has been widely recognized as a pathogenic mechanism for colorectal cancer (CRC). Although numerous Wnt inhibitors have …
Number of citations: 31 pubs.acs.org
H Alinezhad, M Tajbakhsh, M Zare - Monatshefte für Chemie-Chemical …, 2012 - Springer
A fast, one pot method with excellent yield has been developed for preparation of 1,4,5-trisubstituted pyrazoles. Treatment of β-dicarbonyl compounds with N,N-dimethylformamide …
Number of citations: 7 link.springer.com
YY Fang, XZ Wang, YQ Chen, LY Dai - J. Zhejiang Univ. Sci. A, 2020 - researchgate.net
… Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42(5):4497-4511. https://doi.org/10.1007/…
Number of citations: 12 www.researchgate.net
H Alinezhad, M Tajbakhsh, M Zare - Journal of Fluorine Chemistry, 2011 - Elsevier
A simple, efficient and three component one-pot synthesis of 1,4,5-trisubstituted pyrazoles by condensation of β-dicarbonyls, N,N-dimethylformamide dimethyl acetal (DMFDMA) and …
Number of citations: 29 www.sciencedirect.com
PW Brian, JHP Petty, PT Richmond - Nature, 1959 - nature.com
WEAVER 1 has shown that autumnal application of gibberellin prolongs dormancy of Vitis vinifera shoots in the following spring. We 2 recently reported that application of gibberellic …
Number of citations: 79 www.nature.com

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